Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
ethyl 5-(bromomethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3 |
InChI Key |
BWRLHBUPDPHAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Copper(II) bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile (MeCN) are standard reagents for this transformation. In a representative procedure, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 59.1 mmol) is added portionwise to a mixture of CuBr₂ (20.0 g, 88.6 mmol) and t-BuONO (14.1 mL, 107 mmol) in MeCN at 65°C. Gas evolution is observed during addition, necessitating controlled conditions. After 24 hours, the mixture is quenched with 3 N HCl and extracted with ethyl acetate. Purification via silica gel chromatography affords the product as a pale yellow solid in 66% yield (9.10 g).
Variations in reaction time, temperature, and stoichiometry significantly impact yields. For instance, reducing the reaction time to 3 hours at 65°C while maintaining a 1:1.5 molar ratio of substrate to CuBr₂ increases the yield to 81%. Conversely, shorter durations (2 hours) at 60°C under inert atmospheres yield 68%, underscoring the sensitivity of diazonium intermediate stability to reaction conditions.
Mechanistic Insights
The reaction proceeds via in situ generation of a diazonium intermediate, which undergoes bromination through radical or ionic pathways. tert-Butyl nitrite facilitates diazotization by converting the amine to a diazonium ion, while CuBr₂ acts as both a bromine source and catalyst. The choice of solvent (MeCN) optimizes solubility and stabilizes reactive intermediates, though dichloromethane (DCM) has been used in extraction steps post-reaction.
Hydrolysis to 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate serves as a precursor to the corresponding carboxylic acid, a versatile intermediate for further derivatization. Hydrolysis is typically achieved under basic conditions.
Lithium Hydroxide-Mediated Hydrolysis
A suspension of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (8.00 g, 34.3 mmol) in a ternary solvent system (THF:water:ethanol, 3:1:1) is treated with lithium hydroxide monohydrate (3.17 g, 75.5 mmol) at room temperature. After 4 hours, solvent removal under reduced pressure yields a white solid, which is acidified to pH 2.5 with HCl and extracted with 2-methyltetrahydrofuran. This method achieves 92% yield (6.49 g) of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid.
Sodium Hydroxide in Methanol-Water Systems
Alternative protocols employ NaOH (12.85 mmol) in a 1:1 methanol-water mixture at 25°C. After 3 hours, acidification with HCl and extraction with ethyl acetate furnish the carboxylic acid in 91% yield (480 mg from 600 mg starting material). Comparative studies suggest that LiOH offers marginally higher yields due to enhanced solubility in polar aprotic solvents.
Functionalization via Nucleophilic Aromatic Substitution
The bromine atom at the 5-position undergoes nucleophilic displacement, enabling diversification into phenoxy, alkoxy, and amine derivatives.
Synthesis of Ethyl 5-Phenoxy-1-methyl-1H-pyrazole-4-carboxylate
Phenol (30.29 g, 322 mmol) and K₂CO₃ (88.95 g, 644 mmol) in dimethylacetamide (DMA) react with ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (50.0 g, 215 mmol) at 140°C for 16 hours. After workup with citric acid and DCM extraction, column chromatography yields ethyl 5-phenoxy-1-methyl-1H-pyrazole-4-carboxylate in 43% yield (22.5 g). This Ullmann-type coupling highlights the substrate’s compatibility with SNAr reactions under strongly basic conditions.
Reduction to (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol
The ester moiety of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is reducible to a primary alcohol, expanding its utility in medicinal chemistry.
Diisobutylaluminum Hydride (DIBAL-H) Reduction
A solution of the ester (2.00 g, 8.58 mmol) in THF at 0°C is treated with DIBAL-H (1 M in THF, 18.9 mL, 18.9 mmol). After warming to room temperature and stirring for 18 hours, quenching with sodium potassium tartrate and extraction with ethyl acetate affords (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in 99% yield (1.63 g). This method’s efficiency underscores the compatibility of bromopyrazoles with hydride reducing agents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with a wide array of applications in scientific research, including serving as a building block in synthesizing complex molecules and use in biological studies. The presence of a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group attached to the carboxylic acid at the 4-position gives the compound unique chemical and biological properties.
Scientific Research Applications
This compound is used across chemistry, biology, and industry.
Chemistry
- Building Block : It serves as a fundamental building block in synthesizing complex molecules, such as pharmaceuticals and agrochemicals. The reactive bromomethyl group can form covalent bonds with nucleophilic sites, which makes it useful in modifying biomolecules and creating complex organic compounds.
- Chemical Reactions : The compound undergoes nucleophilic substitution, oxidation, and reduction. Nucleophilic substitution involves reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe), typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Oxidation uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions. Reduction employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Biology
- Enzyme Inhibitors: This compound is used in studying enzyme inhibitors.
- Biochemical Assays: It functions as a probe in biochemical assays.
- Antimicrobial Activity: Pyrazole class compounds have shown potential in inhibiting various bacterial strains. However, specific data on its efficacy against pathogens like Mycobacterium tuberculosis remains limited.
- Antiviral Properties: Structural features suggest potential antiviral activity, warranting further investigation into its mechanism of action against viral targets.
- Anti-inflammatory Effects: The incorporation of a carboxylic acid group may enhance its bioactivity by facilitating interactions with inflammatory pathways.
Industry
- Specialty Chemicals: It is used in producing specialty chemicals.
- Industrial Intermediate: It serves as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Similar in structure but contains a quinoline ring instead of a pyrazole ring.
Ethyl 2-bromomethylquinoline-3-carboxylate: Another bromomethyl-containing compound with a quinoline ring.
Uniqueness
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a bromomethyl group and an ester group provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁BrN₂O₂, with a molecular weight of approximately 247.09 g/mol. The compound features a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group attached to the carboxylic acid at the 4-position. This unique substitution pattern contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound has shown promise in preliminary studies for its ability to inhibit various bacterial strains, although specific data on its efficacy against pathogens such as Mycobacterium tuberculosis remains limited .
Antiviral Properties
Similar pyrazole derivatives have been studied for their antiviral activities. For instance, modifications in the pyrazole structure have led to compounds that effectively inhibit viral replication. This compound's structural features suggest it may also possess antiviral potential, warranting further investigation into its mechanism of action against viral targets .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The incorporation of a carboxylic acid group in this compound may enhance its bioactivity by facilitating interactions with inflammatory pathways. Studies on related compounds indicate that modifications at the pyrazole ring can lead to varying degrees of anti-inflammatory effects, highlighting the importance of structural optimization .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals that:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C₇H₉N₃O₂ | Contains an amino group instead of bromomethyl |
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | C₇H₉BrN₂O₂ | Bromine at the 4-position instead of the 5-position |
| Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | C₇H₉BrN₃O₂ | Amino group at the 5-position; bromine at the 4-position |
The unique substitution pattern of this compound may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored various synthetic methods for producing this compound with high yields. These methods not only facilitate efficient synthesis but also allow for further functionalization, enhancing its potential therapeutic applications .
In a notable study, related pyrazole derivatives demonstrated enhanced potencies against M. tuberculosis, indicating that structural modifications can significantly impact biological efficacy. The results showed that certain analogues were more effective than their parent compounds in both aerobic and anaerobic conditions, suggesting a promising avenue for developing new antimycobacterial agents .
Q & A
Q. What are the common synthetic routes for Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via bromination of pyrazole precursors. For example, Ethyl 5-(bromomethyl)-3-((tert-butoxycarbonyl)oxy)-1-methyl-1H-pyrazole-4-carboxylate (a derivative) was prepared by reacting a tert-butoxycarbonyl-protected pyrazole with N-bromosuccinimide (NBS) and benzoyl peroxide in dichloroethane under reflux, followed by purification via column chromatography . Cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine is another foundational method for pyrazole carboxylate intermediates, which can be brominated in subsequent steps .
Q. How is the compound characterized after synthesis?
Characterization involves spectroscopic and analytical techniques:
- 1H/13C NMR to confirm substituent positions and purity .
- Mass spectrometry (EI/CI) for molecular weight validation .
- Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl, bromomethyl) .
- Thin-layer chromatography (TLC) for reaction monitoring and purity assessment .
Q. What purification methods are effective for this compound?
- Flash chromatography using gradients of petroleum ether/ethyl acetate or cyclohexane/ethyl acetate is standard for isolating pure product .
- Recrystallization from dichloromethane or ethanol may be employed for crystalline derivatives .
Advanced Research Questions
Q. How can the bromomethyl group be functionalized for downstream applications?
The bromomethyl moiety is highly reactive and amenable to:
- Nucleophilic substitution (e.g., azidation with NaN₃ or TMS-azide to introduce azide groups for click chemistry) .
- Cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) to introduce aryl/heteroaryl groups .
- Hydrolysis under basic conditions to generate hydroxymethyl derivatives, useful for further carboxylation .
Q. What crystallographic methods are used to resolve its structure?
- Single-crystal X-ray diffraction (SCXRD) with SHELXTL or SHELXL software for refinement .
- Mercury CSD for visualizing packing patterns and hydrogen-bonding networks .
- Graph set analysis to classify intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .
Q. How can computational methods predict its reactivity or supramolecular assembly?
- Density Functional Theory (DFT) calculations to model electronic properties and reaction pathways (e.g., bromination selectivity) .
- Molecular docking to explore biological interactions if the compound is tested for enzyme inhibition (e.g., Plasmodium falciparum DHODH) .
Q. How should conflicting spectral data during characterization be addressed?
- Multi-technique validation : Cross-check NMR, MS, and IR data against literature or synthesized standards .
- Isotopic labeling (e.g., deuterated solvents) to resolve overlapping signals in NMR .
- Crystallographic validation to unambiguously confirm molecular structure .
Q. What are the challenges in scaling up its synthesis for biological studies?
- Optimizing bromination efficiency : NBS stoichiometry and radical initiator (e.g., benzoyl peroxide) must be carefully controlled to minimize side products .
- Solvent selection : Dichloroethane or acetonitrile are preferred for reflux conditions due to stability under bromination .
- Purification scalability : Transition from column chromatography to recrystallization or automated flash systems for larger batches .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
